![molecular formula C16H14Cl2 B14735990 [Dichloro(1-phenylcyclopropyl)methyl]benzene CAS No. 5680-56-8](/img/structure/B14735990.png)
[Dichloro(1-phenylcyclopropyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Dichloro(1-phenylcyclopropyl)methyl]benzene is an organic compound characterized by the presence of a dichloro-substituted cyclopropyl group attached to a phenyl ring, which is further connected to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Dichloro(1-phenylcyclopropyl)methyl]benzene typically involves the reaction of 1-phenylcyclopropylmethanol with thionyl chloride (SOCl₂) to introduce the dichloro functionality. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. The general reaction scheme is as follows:
Starting Material: 1-phenylcyclopropylmethanol
Reagent: Thionyl chloride (SOCl₂)
Conditions: Anhydrous, reflux
The reaction proceeds with the formation of this compound as the major product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[Dichloro(1-phenylcyclopropyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH₄), anhydrous conditions.
Major Products
Substitution: Substituted derivatives with nucleophiles.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
[Dichloro(1-phenylcyclopropyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Dichloro(1-phenylcyclopropyl)methyl]benzene involves its interaction with specific molecular targets. The dichloro groups and the cyclopropyl ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
[Dichloro(1-phenylcyclopropyl)methyl]benzene: Unique due to the presence of both dichloro and cyclopropyl groups.
[Dichloro(1-phenylcyclopropyl)methyl]toluene: Similar structure but with a toluene ring instead of benzene.
[Dichloro(1-phenylcyclopropyl)methyl]phenol: Contains a phenol group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
5680-56-8 |
|---|---|
Molecular Formula |
C16H14Cl2 |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
[dichloro-(1-phenylcyclopropyl)methyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c17-16(18,14-9-5-2-6-10-14)15(11-12-15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
NDADNFFMMNIODG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(C3=CC=CC=C3)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
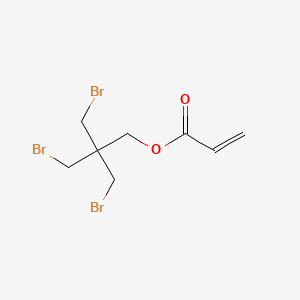
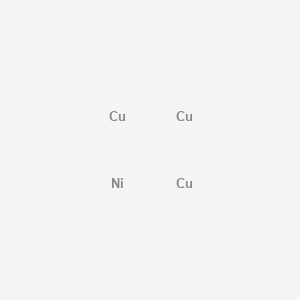
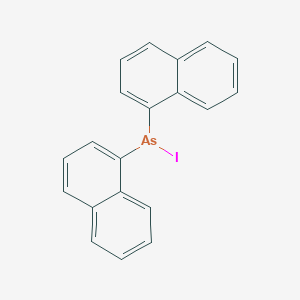
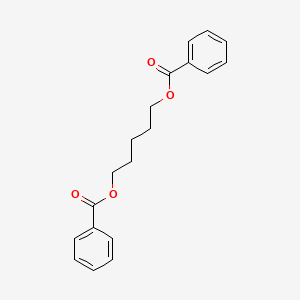
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)

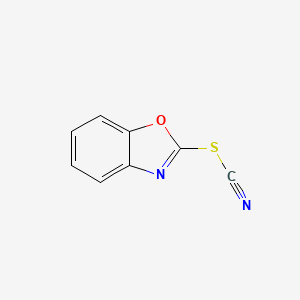
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)
![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)
